molecular formula C29H28N4O5 B2869832 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1185129-43-4

2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B2869832
CAS No.: 1185129-43-4
M. Wt: 512.566
InChI Key: WLIOPYSSRJOHIV-UHFFFAOYSA-N
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Description

2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Compound Properties

Research on structurally similar compounds, such as derivatives of amide-containing isoquinoline and quinazolinone, highlights the importance of structural aspects in determining their properties and potential applications. The study by Karmakar et al. (2007) delves into the structural characteristics of two amide-containing isoquinoline derivatives, exploring their ability to form gels and crystalline solids depending on the treatment with various mineral acids. Such structural investigations are pivotal for understanding the physicochemical properties of complex organic compounds, which can be tailored for specific scientific applications, including material science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).

Synthetic Approaches and Applications

The synthesis and functionalization of quinazolinone and isoquinoline derivatives are of significant interest due to their wide range of biological activities. The work by Píša and Rádl (2016) on the synthesis of 4-quinolones through a cyclization process highlights the versatility of these compounds in organic synthesis. Such methodologies pave the way for the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Píša & Rádl, 2016).

Antimicrobial Activities

Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities, as demonstrated by Habib, Hassan, and El‐Mekabaty (2013). This research underscores the potential of structurally complex compounds in addressing the need for new antimicrobial agents, which is a crucial area of study given the rising challenge of antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3,4-dihydroquinazoline with 4-methoxybenzaldehyde to form 2-(4-methoxybenzylideneamino)-4,6-dioxo-3,4-dihydroquinazoline. This intermediate is then reacted with 2-(2-oxoethyl)-4-(4-(cyclopropylamino)phenyl)-3,4-dihydroquinazolin-1(2H)-one to form the final product, 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxo-3,4-dihydroquinazoline", "4-methoxybenzaldehyde", "2-(2-oxoethyl)-4-(4-(cyclopropylamino)phenyl)-3,4-dihydroquinazolin-1(2H)-one", "acetic anhydride", "triethylamine", "methanol", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxo-3,4-dihydroquinazoline with 4-methoxybenzaldehyde in methanol using acetic anhydride and triethylamine as catalysts to form 2-(4-methoxybenzylideneamino)-4,6-dioxo-3,4-dihydroquinazoline.", "Step 2: Reaction of 2-(4-methoxybenzylideneamino)-4,6-dioxo-3,4-dihydroquinazoline with 2-(2-oxoethyl)-4-(4-(cyclopropylamino)phenyl)-3,4-dihydroquinazolin-1(2H)-one in dichloromethane using diethyl ether as a solvent and sodium bicarbonate as a base to form the final product, 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide.", "Step 3: Purification of the final product by recrystallization from a mixture of dichloromethane and diethyl ether, followed by washing with water and drying in a vacuum oven." ] }

CAS No.

1185129-43-4

Molecular Formula

C29H28N4O5

Molecular Weight

512.566

IUPAC Name

N-cyclopropyl-2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H28N4O5/c1-38-23-14-8-20(9-15-23)17-30-27(35)18-32-25-5-3-2-4-24(25)28(36)33(29(32)37)22-12-6-19(7-13-22)16-26(34)31-21-10-11-21/h2-9,12-15,21H,10-11,16-18H2,1H3,(H,30,35)(H,31,34)

InChI Key

WLIOPYSSRJOHIV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5

solubility

not available

Origin of Product

United States

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